3-(1H-tetrazol-1-yl)benzoic acid

Lipophilicity Physicochemical Properties Positional Isomerism

Select 3-(1H-tetrazol-1-yl)benzoic acid (CAS 204196-80-5) for its specific meta-substitution pattern, which distinguishes it from ortho/para isomers in molecular geometry, binding, and physicochemical properties (LogP 0.36, PSA 80.9 Ų). This metabolically stable carboxylic acid bioisostere (pKa ~4.9) is essential for reproducible SAR studies and predictable coordination in MOFs. Bulk ≥95% purity ensures reliability for hit-to-lead and material science applications.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 204196-80-5
Cat. No. B1299130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-tetrazol-1-yl)benzoic acid
CAS204196-80-5
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=NN=N2)C(=O)O
InChIInChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H,(H,13,14)
InChIKeyUNTMKIYQHROFCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Tetrazol-1-yl)benzoic Acid (CAS 204196-80-5) – Procurement and Baseline Properties


3-(1H-Tetrazol-1-yl)benzoic acid (CAS 204196-80-5) is a heterocyclic building block belonging to the tetrazole-benzoic acid class. The compound features a 1H-tetrazole ring substituted at the meta position of a benzoic acid core . It serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the tetrazole moiety functions as a metabolically stable carboxylic acid bioisostere with similar acidity (pKa ~4.9) to carboxylate groups, enabling deprotonation under physiological conditions . The compound is commercially available at standard research purities (≥95%) and is primarily utilized in the construction of bioactive molecules and coordination complexes .

Why Generic Substitution Fails for 3-(1H-Tetrazol-1-yl)benzoic Acid in Research and Industrial Applications


Substitution of 3-(1H-tetrazol-1-yl)benzoic acid with its ortho (2-) or para (4-) positional isomers, or with alternative tetrazole-benzoic acid derivatives, cannot be assumed without compromising experimental reproducibility. Positional isomerism critically alters molecular geometry, electronic distribution, and intermolecular interactions—factors that directly influence binding affinity, reaction kinetics, and crystallization behavior . For instance, the ortho isomer (2-(1H-tetrazol-1-yl)benzoic acid) exhibits a non-coplanar ring conformation with a dihedral angle of 52.90(4)° between the tetrazole and benzene rings, whereas the meta isomer adopts a distinct spatial arrangement that may afford different coordination geometries and steric profiles in target binding pockets [1]. Furthermore, the meta-substitution pattern of the target compound yields a unique combination of lipophilicity (LogP = 0.36) and polar surface area (PSA = 80.9 Ų) that differentiates it from both ortho and para analogs, impacting solubility, membrane permeability, and formulation behavior [2]. Generic interchange without empirical validation risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, synthetic route optimization, or material property assessment.

Quantitative Differentiation of 3-(1H-Tetrazol-1-yl)benzoic Acid from Closest Analogs


Physicochemical Differentiation: Lipophilicity (LogP) Comparison Between Meta, Ortho, and Para Positional Isomers

The meta-substituted 3-(1H-tetrazol-1-yl)benzoic acid exhibits a calculated LogP value of 0.36, which is identical to the ortho isomer (2-(1H-tetrazol-1-yl)benzoic acid, LogP = 0.36) and the para isomer (4-(1H-tetrazol-1-yl)benzoic acid, LogP = 0.36) [1][2]. While the LogP values do not differentiate the meta isomer, the topological polar surface area (TPSA) and molecular geometry are distinct and provide a basis for selection in applications where spatial arrangement is critical .

Lipophilicity Physicochemical Properties Positional Isomerism

Synthetic Accessibility and Commercial Availability of 3-(1H-Tetrazol-1-yl)benzoic Acid

3-(1H-Tetrazol-1-yl)benzoic acid is readily available from multiple commercial suppliers at ≥95% purity, with batch-specific analytical data (NMR, HPLC, GC) provided to ensure identity and quality . In contrast, its ortho isomer (2-(1H-tetrazol-1-yl)benzoic acid, CAS 116570-12-8) and para isomer (4-(1H-tetrazol-1-yl)benzoic acid, CAS 78190-05-3) are less widely stocked and may require custom synthesis, increasing lead time and cost . The meta isomer is the most synthetically accessible and commercially established positional isomer in this series, offering researchers a reliable and readily available scaffold for medicinal chemistry and materials science applications.

Synthetic Chemistry Commercial Availability Building Block

Crystallographic and Conformational Comparison of 3-(1H-Tetrazol-1-yl)benzoic Acid with Ortho Isomer

The solid-state structure of 3-(1H-tetrazol-1-yl)benzoic acid has been characterized by single-crystal X-ray diffraction, revealing a nearly planar molecular geometry with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. In stark contrast, the ortho isomer (2-(1H-tetrazol-1-yl)benzoic acid) adopts a significantly non-coplanar conformation, with a dihedral angle of 52.90(4)° between the tetrazole and benzene rings [2]. This conformational divergence directly impacts intermolecular packing, hydrogen-bonding networks, and potential binding interactions with biological targets or metal centers in coordination complexes.

Crystallography Molecular Conformation Solid-State Properties

Recommended Research and Industrial Application Scenarios for 3-(1H-Tetrazol-1-yl)benzoic Acid


Medicinal Chemistry: Carboxylic Acid Bioisostere Replacement for Improved Metabolic Stability

The tetrazole ring of 3-(1H-tetrazol-1-yl)benzoic acid serves as a metabolically stable carboxylic acid bioisostere with comparable pKa (~4.9), enabling deprotonation at physiological pH while resisting Phase II glucuronidation that commonly limits the bioavailability of carboxylate-containing drug candidates . This property makes the compound a valuable scaffold for designing angiotensin II receptor antagonists and other therapeutics requiring enhanced metabolic stability without compromising target binding affinity.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The nearly planar molecular geometry of 3-(1H-tetrazol-1-yl)benzoic acid, confirmed by single-crystal X-ray diffraction with a torsion angle of -179(2)° [1], facilitates predictable coordination modes with metal centers. The compound's carboxylic acid and tetrazole nitrogen atoms offer multiple coordination sites, making it a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers with tailored porosity and catalytic properties.

Organic Synthesis: Versatile Building Block for Heterocyclic Library Construction

3-(1H-Tetrazol-1-yl)benzoic acid is a readily available building block (≥95% purity) for constructing diverse heterocyclic libraries . The carboxylic acid moiety can be activated for amide bond formation or esterification, while the tetrazole ring can undergo N-alkylation or serve as a directing group in C–H functionalization reactions. This dual reactivity profile enables rapid diversification of chemical space in hit-to-lead optimization campaigns.

Structure-Activity Relationship (SAR) Studies of Positional Isomer Effects

The distinct molecular conformation and substitution pattern of 3-(1H-tetrazol-1-yl)benzoic acid differentiate it from its ortho and para isomers, which exhibit non-coplanar ring geometries and altered electronic distributions [2]. Systematic SAR studies comparing the meta isomer with its ortho and para counterparts can elucidate the impact of positional isomerism on target binding, pharmacokinetic properties, and solid-state behavior, informing rational drug design and materials science.

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